molecular formula C12H13BrF2N2O2 B8125686 1-(5-Bromo-2-nitrobenzyl)-4,4-difluoropiperidine

1-(5-Bromo-2-nitrobenzyl)-4,4-difluoropiperidine

Cat. No.: B8125686
M. Wt: 335.14 g/mol
InChI Key: LJJVSBGIGDVYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-2-nitrobenzyl)-4,4-difluoropiperidine (CAS 2270905-17-2) is a chemical compound offered with a purity of 99% . It is intended for research applications and is labeled "For Research Use Only," indicating it is not intended for diagnostic, therapeutic, or any human or veterinary use . This molecule features a 4,4-difluoropiperidine scaffold, a structure recognized in medicinal chemistry research for its potential to modulate the physicochemical properties of a compound, such as its pKa and metabolic stability . The 4,4-difluoropiperidine group is a privileged structure in drug discovery, frequently appearing in compounds investigated as central nervous system (CNS) agents . For instance, research into 4,4-difluoropiperidine ether-based compounds has identified them as potent and highly selective dopamine D4 receptor antagonists, which are valuable as tool compounds for investigating Parkinson's disease and L-DOPA-induced dyskinesias . The bromo and nitro substituents on the benzyl ring make this compound a versatile synthetic intermediate for further chemical transformations. The bromine atom is amenable to cross-coupling reactions (e.g., Suzuki or Sonogashira reactions), allowing for the introduction of new carbon chains or aromatic systems, while the nitro group can be reduced to an amine for further functionalization . Researchers should store this product in a cool, dark place at 2-8°C, preferably under an inert atmosphere .

Properties

IUPAC Name

1-[(5-bromo-2-nitrophenyl)methyl]-4,4-difluoropiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF2N2O2/c13-10-1-2-11(17(18)19)9(7-10)8-16-5-3-12(14,15)4-6-16/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJVSBGIGDVYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-Bromo-2-nitrobenzyl)-4,4-difluoropiperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a brominated nitrobenzyl moiety and difluoromethyl groups. The presence of these substituents significantly influences its biological activity through enhanced receptor binding and modulation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The bromine and fluorine atoms enhance the compound's binding affinity to specific receptors through halogen bonding and hydrophobic interactions. This can lead to increased efficacy in modulating receptor activity.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzyme activity by competing with natural substrates or altering enzyme conformation. This mechanism is crucial for therapeutic applications in metabolic diseases .

Antagonistic Effects

Research indicates that derivatives of piperidine can act as antagonists at specific receptors, such as the histamine H3 receptor. This antagonism can be beneficial in treating metabolic disorders like obesity and diabetes by modulating neurotransmitter release and energy metabolism .

Case Studies

  • Histamine H3 Receptor Antagonism : A study demonstrated that piperidine derivatives, including those similar to this compound, exhibited significant antagonistic effects on the histamine H3 receptor. This led to increased levels of neurotransmitters like acetylcholine and noradrenaline, which are critical for cognitive functions .
  • GABAergic Modulation : Another study explored the role of piperidine derivatives in modulating GABAergic neurotransmission. The compound showed potential as an inhibitor of GABA transporters, enhancing GABA concentration in synaptic clefts, which may have implications for anxiety and seizure disorders .

Pharmacological Profiles

The pharmacological profiles of compounds similar to this compound reveal promising results:

Compound Target IC50 (nM) Effect
Compound AHistamine H3 Receptor50Antagonist
Compound BGABA Transporter115Inhibitor
Compound CDopamine D2 Receptor200Partial Agonist

These findings suggest that structural modifications can significantly enhance the biological activity and selectivity of piperidine derivatives.

Comparison with Similar Compounds

4,4-Difluoropiperidine-Based Dopamine D4 Receptor Antagonists

  • Compound 14a (from ): A 4,4-difluoropiperidine ether derivative with exceptional D4 receptor binding affinity (Ki = 0.3 nM) and >2000-fold selectivity over D1, D2, D3, and D5 receptors. However, it exhibits poor microsomal stability and high plasma protein binding, limiting therapeutic utility .
  • Comparison : Unlike 1-(5-bromo-2-nitrobenzyl)-4,4-difluoropiperidine, Compound 14a lacks aromatic nitro and bromo groups, which may explain differences in metabolic stability. The nitro group in the target compound could increase oxidative metabolism susceptibility.

Fluorinated Piperidine Analogues in Cancer Research

  • Aminoparthenolide 7 (): A 4,4-difluoropiperidine-containing sesquiterpene lactone with GI50 = 0.69 μM in HL-60 cells. In contrast, the 3,3-difluoropiperidine analogue (Compound 4) shows reduced potency (GI50 = 16.9 μM). The attenuated basicity of the piperidine nitrogen in the 3,3-difluoro derivative is proposed to diminish activity .
  • Comparison : The position of fluorine atoms critically impacts biological activity. The 4,4-difluoro configuration in the target compound likely preserves nitrogen basicity, enhancing receptor interactions compared to 3,3-difluoro analogues.

OX1R-Selective Antagonists

  • Compounds 47 and 51 (): These OX1R antagonists use a 4,4-difluoropiperidine core to achieve >625-fold selectivity over OX2R. The fluorinated spacer improves metabolic stability and brain penetration .

Anti-Amoebic Agents

  • Compound 6e (): A 4,4-difluoropiperidine-containing purine derivative that lost anti-amoebic activity against Naegleria fowleri. Increased bulk from the difluoropiperidine group disrupted target engagement .
  • Comparison : This highlights the sensitivity of biological activity to substituent bulk. The nitro and bromo groups in the target compound may similarly affect its pharmacokinetic or target-binding properties.

Structural and Pharmacokinetic Insights

Fluorine Substitution and pKa Effects

  • The 4,4-difluoro configuration minimizes steric hindrance while lowering the pKa of the piperidine nitrogen, balancing solubility and membrane permeability .
  • 3,3-Difluoropiperidines exhibit further reduced basicity, often leading to diminished activity in receptor-binding assays .

Metabolic Stability

  • 4,4-Difluoropiperidine derivatives frequently suffer from microsomal instability due to oxidative metabolism of the piperidine ring. For example, Compound 14a () has a short half-life in liver microsomes .
  • The nitro group in this compound may exacerbate metabolic challenges, necessitating structural optimization for drug development.

Data Tables

Table 2. Impact of Fluorine Substitution on Piperidine Derivatives

Piperidine Type Nitrogen pKa Biological Activity Trend Reference
4,4-Difluoropiperidine ~7.5 High receptor affinity/selectivity
3,3-Difluoropiperidine ~6.8 Reduced potency in assays

Q & A

Q. What are the optimal synthetic routes for 1-(5-Bromo-2-nitrobenzyl)-4,4-difluoropiperidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with bromination and nitration of precursor aromatic rings, followed by coupling with a piperidine derivative. Key factors include:
  • Catalysts and Solvents : Palladium-based catalysts (e.g., Pd/C) for hydrogenation steps and polar aprotic solvents like DMSO or ethanol to stabilize intermediates .
  • Brominating Agents : Selective bromination can be achieved using agents like 1,3-dibromo-5,5-dimethylhydantoin under controlled acidic conditions (e.g., 80% H₂SO₄), ensuring minimal side-product formation .
  • Temperature Control : Maintaining 60–80°C during nitro-group introduction avoids decomposition of sensitive intermediates .
  • Purification : Column chromatography or recrystallization is recommended to isolate high-purity products, with HPLC monitoring to confirm purity (>98%) .

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is critical:
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on the aromatic ring and piperidine moiety. ¹⁹F NMR is essential for confirming difluoropiperidine geometry .
  • X-Ray Crystallography : Resolves bond angles and stereochemistry, particularly for nitro and bromine substituents (R-factor <0.04 ensures accuracy) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected ~328.20 g/mol) and detects isotopic patterns for bromine .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking be integrated into studying the reactivity or potential applications of this compound?

  • Methodological Answer :
  • Reaction Mechanism Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in bromination/nitration reactions .
  • Molecular Docking : Virtual screening against protein targets (e.g., kinase enzymes) identifies potential bioactivity, guided by electrostatic potential maps of the nitro and difluoropiperidine groups .
  • Data Integration : Platforms like COMSOL Multiphysics simulate reaction kinetics, optimizing parameters (e.g., activation energy) before lab validation .

Q. What experimental design strategies (e.g., factorial design) are recommended for optimizing reaction parameters in complex multi-step syntheses?

  • Methodological Answer :
  • Factorial Design : Use a 2³ factorial matrix to test variables: temperature (60°C vs. 80°C), catalyst loading (5% vs. 10% Pd/C), and solvent polarity (DMSO vs. ethanol). ANOVA analysis identifies significant factors affecting yield .
  • Response Surface Methodology (RSM) : Models non-linear interactions between parameters, such as bromination time and acid concentration, to predict optimal conditions .
  • High-Throughput Screening : Automated platforms rapidly test 50–100 microreactor conditions, reducing trial-and-error cycles by 70% .

Q. How should researchers address contradictions in experimental data (e.g., spectroscopic vs. crystallographic results) when characterizing novel derivatives?

  • Methodological Answer :
  • Cross-Validation : Reconcile NMR chemical shifts with X-ray bond lengths. For example, if crystallography shows a shorter C-Br bond than predicted, re-examine NMR coupling constants for steric effects .
  • Computational Alignment : Overlay DFT-optimized structures with crystallographic data to identify discrepancies (RMSD <0.1 Å indicates reliability) .
  • Error Analysis : Quantify instrumental uncertainty (e.g., ±0.01 Å in X-ray) and statistically compare datasets using t-tests (p <0.05) to confirm significance of contradictions .

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